![molecular formula C21H24N2O5 B5650053 methyl 5-{[(3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B5650053.png)
methyl 5-{[(3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate
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Overview
Description
Synthesis Analysis
Synthetic approaches to related compounds often involve multi-step organic reactions starting from basic aromatic or heteroaromatic substrates. For instance, indenopyrazoles and benzamides, compounds with some structural similarity, are synthesized through steps that include condensation, nitration, and the use of specific reagents to introduce various functional groups (Minegishi et al., 2015; Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds is elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). These studies reveal details about the arrangement of atoms, molecular geometry, and electronic structure, which are crucial for understanding the compound's reactivity and properties (Şahin et al., 2011).
Chemical Reactions and Properties
Compounds like methyl 5-{[(3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate participate in a variety of chemical reactions, including Michael addition, condensation, and nucleophilic substitution, depending on their functional groups. These reactions are pivotal for synthesizing heterocyclic systems and exploring novel chemical spaces (Pizzioli et al., 1998; Kalo et al., 1995).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are determined using a variety of analytical techniques. These properties are influenced by the compound's molecular structure and can affect its application and handling. Studies on related compounds provide insights into how structural variations influence these physical properties (Portilla et al., 2007).
properties
IUPAC Name |
methyl 5-[[2-(3-methylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-15-4-3-5-17(12-15)28-14-20(24)22-16-6-7-19(18(13-16)21(25)26-2)23-8-10-27-11-9-23/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWXQUCDURQIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate |
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